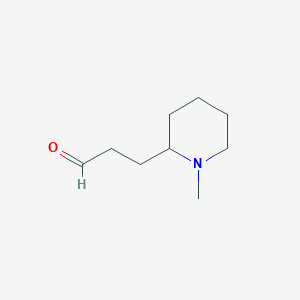
3-(1-Methylpiperidin-2-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylpiperidin-2-yl)propanal is an organic compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)propanal typically involves the reaction of 1-methylpiperidine with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of a Grignard reagent, where 1-methylpiperidine is reacted with a propanal derivative in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
3-(1-Methylpiperidin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(1-Methylpiperidin-2-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
作用機序
The mechanism of action of 3-(1-Methylpiperidin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
2-Piperidinepropanal: Another piperidine derivative with similar structural features.
1-Methylpiperidine: The parent compound from which 3-(1-Methylpiperidin-2-yl)propanal is derived.
Piperidine: The basic heterocyclic structure common to all these compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
3-(1-Methylpiperidin-2-yl)propanal is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₅N
- Molecular Weight : 139.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological systems, particularly in the context of neuropharmacology and potential therapeutic applications.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit neuropharmacological effects. The piperidine moiety is known to interact with neurotransmitter receptors, which might influence mood and cognitive functions.
2. Anticancer Potential
Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic activity against cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in cancer cells by activating specific signaling pathways .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Cell Cycle Regulation : Induction of apoptosis through modulation of cell cycle-related proteins.
Research Findings and Case Studies
Several studies highlight the biological activity of piperidine derivatives, including this compound:
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner .
Study 2: Neurotransmitter Interaction
Another research focused on the interaction of piperidine derivatives with neurotransmitter receptors. It was found that these compounds could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Piperidine derivative | Potential neuropharmacological effects |
| Cridanimod | Acridone derivative | Immunomodulating properties |
| Propargyl derivatives | Alkyne derivative | Cytotoxicity against cancer cells |
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
3-(1-methylpiperidin-2-yl)propanal |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-2-5-9(10)6-4-8-11/h8-9H,2-7H2,1H3 |
InChIキー |
MMHWSHDRTBJSPW-UHFFFAOYSA-N |
正規SMILES |
CN1CCCCC1CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















